Trichodesmine-D4
Description
Trichodesmine-D4 is a deuterated analog of trichodesmine, a pyrrolizidine alkaloid (PA) known for its hepatotoxic and carcinogenic properties. Deuterated compounds like this compound are widely used in pharmacokinetic and metabolic studies as internal standards for mass spectrometry, enabling precise quantification by minimizing isotopic interference .
Properties
Molecular Formula |
C₁₈H₂₃D₄NO₆ |
|---|---|
Molecular Weight |
357.43 |
Synonyms |
(3R,4R,5R,13aR,13bR)-4,5,8,10,12,13,13a,13b-Octahydro-4,5-dihydroxy-4,5-dimethyl-3-(1-methylethyl)-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione-D4; _x000B_(13α,14α)-14,19-Dihydro-12,13-dihydroxy-19-methylcrotalanan-11,15-dione-D4; [3R-(3R* |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares Trichodesmine-D4 with structurally or functionally related deuterated compounds, drawing parallels and distinctions based on available data.
Structural and Functional Analogues
A. N-Nitrosodibenzylamine-d4
- Formula : C₁₄H₁₄N₂O (deuterated at unspecified positions) .
- Applications : Used as a stable isotope-labeled standard for nitrosamine analysis, particularly in environmental and food safety testing.
- Safety Profile: Limited toxicological data available; precautions include avoiding inhalation and dermal exposure due to uncharacterized hazards .
B. Triethylenetetramine-D4 Tetrahydrochloride
- Applications : Deuterated form of a chelating agent, employed in metabolic studies of metal-binding therapeutics .
- Regulatory Status: No explicit hazards classified in the provided data, contrasting with non-deuterated PAs like trichodesmine, which are regulated for their toxicity .
Key Differences and Similarities
Notable Findings:
- Deuterated amines generally exhibit reduced reactivity compared to non-deuterated analogs, enhancing their utility as analytical standards .
- Structural differences (e.g., PA core vs. nitrosamine or chelator backbone) dictate divergent applications: this compound is likely specialized for hepatotoxin metabolism, whereas Triethylenetetramine-D4 targets metal ion interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
